
Dacinostat
Vue d'ensemble
Description
Dacinostat, également connu sous le nom de LAQ824, est un nouvel inhibiteur de l'histone désacétylase. Il appartient à la classe des analogues de l'acide hydroxamique et présente une activité anticancéreuse puissante. This compound est efficace à des concentrations nanomolaires contre diverses lignées de cellules cancéreuses, notamment le myélome multiple et la leucémie myéloïde aiguë .
Méthodes De Préparation
Dacinostat est synthétisé par une série de réactions chimiques impliquant des dérivés de l'acide hydroxamique. Une voie de synthèse courante implique la réaction de l'acide 4-aminométhylcinnamique hydroxamique avec divers réactifs pour former le composé final . Les méthodes de production industrielle impliquent généralement l'optimisation de ces conditions réactionnelles pour obtenir un rendement et une pureté élevés .
Analyse Des Réactions Chimiques
Anti-Cancer Activity
Dacinostat has demonstrated potent anti-cancer activity across various cancer cell lines, including breast cancer (MCF-7) and leukemia cells. Its mechanism involves:
-
Induction of cell cycle arrest and apoptosis.
-
Downregulation of DNA repair proteins, enhancing the efficacy of DNA-damaging agents used in chemotherapy .
Effects on Metabolism
Research indicates that this compound may also influence metabolic pathways:
-
It has been identified as a potential anti-obesity agent by promoting adipose thermogenesis and preventing diet-induced obesity in animal models .
-
The compound enhances metabolic gene expression through histone acetylation, leading to improved insulin sensitivity and reduced fat accumulation.
This compound represents a promising therapeutic agent due to its multifaceted chemical reactions impacting both cancer treatment and metabolic health. Ongoing research into its mechanisms will further elucidate its potential applications in clinical settings.
The insights gained from studying this compound's chemical reactions not only enhance our understanding of histone deacetylase inhibitors but also pave the way for developing more effective treatments for various diseases related to dysregulated gene expression and metabolism.
Applications De Recherche Scientifique
Cancer Treatment
Dacinostat has been investigated for its anticancer properties across various malignancies:
- Solid Tumors : Initial phase II clinical trials conducted by Novartis focused on solid tumors; however, these studies were discontinued due to limited efficacy . Despite this, preclinical studies demonstrated that this compound effectively inhibits tumor growth and induces apoptosis in multiple cancer cell lines, including breast, prostate, and lung cancers .
- Hematological Malignancies : Research indicates that this compound is effective against hematological cancers. It enhances the proliferation of natural killer (NK) cells when combined with interleukin-2 (IL-2), suggesting a potential role in immunotherapy .
Mechanistic Insights
In studies involving hepatocellular carcinoma (HCC), this compound was found to inhibit cellular senescence induced by other drugs like Sorafenib by blocking specific cleavage pathways . This highlights its potential as an adjunct therapy to overcome drug resistance in cancer treatment.
Anti-Obesity Effects
Recent research has identified this compound as a promising candidate for obesity treatment. In animal models, it was shown to prevent high-fat diet-induced obesity and insulin resistance without adverse effects. The compound enhances adipose thermogenesis through transcriptional activation of thermogenic genes like Ucp1 and Ppargc1α . This discovery opens avenues for this compound's application in metabolic disorders.
Safety and Toxicity Profile
Clinical trials have reported that this compound is generally well-tolerated at lower doses, with dose-limiting toxicities including transaminitis and atrial fibrillation observed at higher doses . Understanding these safety profiles is critical for optimizing dosing regimens in future clinical applications.
Summary of Research Findings
Mécanisme D'action
Dacinostat exerts its effects by inhibiting histone deacetylases, enzymes that remove acetyl groups from histone proteins. This inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and increased gene expression. The molecular targets of this compound include class I, II, and IV histone deacetylases . The pathways involved in its mechanism of action include the induction of cell cycle arrest, apoptosis, and differentiation in cancer cells .
Comparaison Avec Des Composés Similaires
Dacinostat est comparé à d'autres inhibiteurs de l'histone désacétylase tels que le quisinostat et le vorinostat. Bien que tous ces composés inhibent les histone désacétylases, this compound est unique dans sa large activité spectrale contre plusieurs classes d'histone désacétylases et ses effets anticancéreux puissants à des concentrations nanomolaires . Des composés similaires comprennent :
Quisinostat : Un autre inhibiteur puissant de l'histone désacétylase ayant des propriétés anticancéreuses similaires.
Vorinostat : Un inhibiteur bien connu de l'histone désacétylase utilisé dans le traitement du lymphome cutané à cellules T.
L'unicité de this compound réside dans sa capacité à surmonter les mécanismes de résistance dans les cellules cancéreuses et son potentiel pour une thérapie combinée avec d'autres agents anticancéreux .
Activité Biologique
Dacinostat, also known as LAQ824, is a hydroxamate-based histone deacetylase (HDAC) inhibitor that has been explored for its potential anticancer activity. This compound has garnered interest due to its ability to modulate gene expression and induce apoptosis in various cancer cell lines. Here, we will delve into the biological activity of this compound, focusing on its mechanisms of action, effects on cancer cells, and relevant clinical findings.
This compound functions primarily by inhibiting HDAC enzymes, which play a crucial role in the regulation of histone acetylation. By blocking these enzymes, this compound promotes the acetylation of histones, leading to a more open chromatin structure that facilitates gene transcription. This process has significant implications for tumor suppressor genes and cell cycle regulators.
- Histone Acetylation : Increased acetylation of histones leads to the transcriptional activation of genes such as p21, which is a cyclin-dependent kinase inhibitor that regulates the cell cycle .
- Induction of Apoptosis : this compound treatment has been shown to induce apoptosis selectively in cancer cells while sparing normal cells. This is evident from studies demonstrating an increased sub-G1 population in cancer cell lines treated with this compound, indicative of apoptotic cells .
In Vitro Effects
This compound has been tested against various cancer cell lines, including HCT-116 (colon cancer) and NCI-H460 (lung cancer). The results indicate that:
- Cell Cycle Arrest : Treatment with this compound leads to G2/M phase arrest in tumor cells .
- Increased Apoptosis : Studies have reported enhanced apoptosis in specific neuroblastoma cell lines (Daoy and D283) following this compound treatment .
In Vivo Efficacy
This compound has demonstrated antitumor effects in xenograft models. Notably:
- Tumor Growth Inhibition : In animal models, this compound administration resulted in significant tumor growth inhibition, showcasing its potential as an effective therapeutic agent against solid tumors .
- Tolerability : Clinical trials have indicated that this compound is well-tolerated at doses that induce histone acetylation without severe dose-limiting toxicities .
Clinical Trials and Findings
This compound has undergone various clinical trials aimed at assessing its efficacy and safety profile:
- Phase I Trials : Initial studies focused on determining the maximum tolerated dose and pharmacokinetics. The trials revealed dose-limiting toxicities such as transaminitis and fatigue but no significant long-term adverse effects at lower doses .
- Phase II Trials : Although promising results were observed, further studies were discontinued due to limited efficacy in solid tumors .
Case Studies
A notable case study highlighted the use of this compound in combination with other therapies:
- Combination Therapy : In a study involving pancreatic cancer, this compound was shown to restore cytotoxic T lymphocyte activity against tumor cells when used alongside other immunotherapeutic agents . This suggests potential synergistic effects when combined with immune checkpoint inhibitors.
Summary Table of Biological Activities
Propriétés
IUPAC Name |
(E)-N-hydroxy-3-[4-[[2-hydroxyethyl-[2-(1H-indol-3-yl)ethyl]amino]methyl]phenyl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c26-14-13-25(12-11-19-15-23-21-4-2-1-3-20(19)21)16-18-7-5-17(6-8-18)9-10-22(27)24-28/h1-10,15,23,26,28H,11-14,16H2,(H,24,27)/b10-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWDQBBCUWLSASG-MDZDMXLPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)C=CC(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)CCN(CCO)CC3=CC=C(C=C3)/C=C/C(=O)NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50870351 | |
Record name | Dacinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404951-53-7 | |
Record name | Dacinostat | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=404951-53-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dacinostat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0404951537 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dacinostat | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB17034 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dacinostat | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50870351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DACINOSTAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V10P524501 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.